N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide

Catalog No.
S1541488
CAS No.
147852-83-3
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide

CAS Number

147852-83-3

Product Name

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexanamide

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1

InChI Key

ZJFKKPDLNLCPNP-QMMMGPOBSA-N

SMILES

CCCCCC(=O)NC1CCOC1=O

Synonyms

C6-AHL, HHL-serine, N-hexanoyl-L-homoserine lactone

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCC(=O)N[C@H]1CCOC1=O

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]hexanamide, also known as N-hexanoyl-L-homoserine lactone (C6-HSL) or N-Caproyl-L-homoserine lactone, is a molecule belonging to the class of homoserine lactones (HSLs) []. HSLs are a group of signaling molecules used by some bacteria for cell-to-cell communication, known as quorum sensing [].


Molecular Structure Analysis

The key features of the molecule include:

  • A six-membered carbon chain (hexyl group) linked to a nitrogen atom (amide) [].
  • A five-membered ring with an oxygen atom (furanone) attached to the nitrogen atom [].
  • A stereocenter at the third carbon of the furanone ring with the S configuration [].

This structure allows C6-HSL to interact with specific receptors in bacterial cells, influencing gene expression and behavior [].


Chemical Reactions Analysis

C6-HSL is synthesized by some bacterial enzymes from precursors like S-adenosyl-L-methionine (SAM) []. The specific enzymes and reaction pathway may vary depending on the bacterial species [].

The mechanism of C6-HSL degradation is not fully understood but likely involves enzymatic breakdown by lactonases or other enzymes [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of N-[(3S)-2-Oxotetrahydrofuran-3-Yl]hexanamide appears limited in publicly available resources.

C6-HSL acts as a signaling molecule in quorum sensing. At low bacterial cell densities, the concentration of C6-HSL is low. As the cell density increases, more C6-HSL is produced. When a threshold concentration is reached, C6-HSL can bind to specific receptor proteins within the bacteria. This binding triggers changes in gene expression, leading to coordinated behaviors across the bacterial population []. These behaviors can include bioluminescence, virulence factor production, and biofilm formation [].

XLogP3

1.5

Wikipedia

N-[(3S)-2-oxotetrahydrofuran-3-yl]hexanamide
N-Hexanoyl-L-homoserine lactone

Dates

Modify: 2023-08-15
Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703.

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